2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C15H9Cl3F3NO2. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a dichlorophenoxy group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-trichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both dichlorophenoxy and trifluoromethylphenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H10Cl2F3NO2 |
---|---|
Molecular Weight |
364.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-9-5-6-13(11(17)7-9)23-8-14(22)21-12-4-2-1-3-10(12)15(18,19)20/h1-7H,8H2,(H,21,22) |
InChI Key |
RMXMYGUOHMFUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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